Methyl 2-amino-5-(benzyloxy)pentanoate

Description

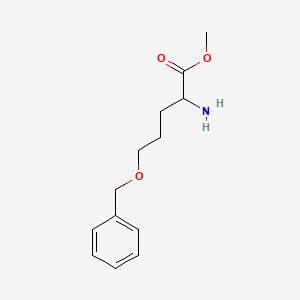

Structure

2D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

methyl 2-amino-5-phenylmethoxypentanoate |

InChI |

InChI=1S/C13H19NO3/c1-16-13(15)12(14)8-5-9-17-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,14H2,1H3 |

InChI Key |

LEEZJVWRNCGYFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCOCC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(benzyloxy)pentanoate typically involves the esterification of 2-amino-5-(benzyloxy)pentanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of protective groups and selective deprotection steps may also be employed to ensure the integrity of the functional groups during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(benzyloxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino and ester derivatives.

Scientific Research Applications

Methyl 2-amino-5-(benzyloxy)pentanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(benzyloxy)pentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.

Comparison with Similar Compounds

Structural Variations at the 5-Position

The 5-position substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:

Key Insights :

- Benzyloxy vs. Nitroguanidino: The benzyloxy group offers reversible protection under mild conditions (e.g., H₂/Pd), whereas the nitroguanidino group may confer bioactivity as seen in aminopeptidase N inhibitors .

- Boc vs. Benzyloxy : Boc-protected analogs exhibit higher thermal stability but require acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive substrates .

Ester Group Modifications

The ester moiety affects solubility and metabolic stability:

Key Insights :

- Methyl esters are preferred for balancing solubility and reactivity, whereas benzyl esters are used in lipophilic environments (e.g., lipid nanoparticle formulations) .

Key Insights :

Key Insights :

- The benzyloxy group in the target compound may enhance membrane permeability compared to polar nitroguanidino analogs, though the latter show stronger enzyme inhibition .

Biological Activity

Methyl 2-amino-5-(benzyloxy)pentanoate is a compound that has garnered interest in various biological research fields due to its structural properties and potential therapeutic applications. This article reviews its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 235.28 g/mol

- IUPAC Name : this compound

This compound features an amino group, a benzyloxy substituent, and an ester functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as both a substrate and an inhibitor for various enzymes, impacting their activity and function.

- Enzyme Interaction : The compound's structural similarity to natural amino acids allows it to participate in enzyme mechanisms, influencing protein interactions and cellular pathways.

- Membrane Permeability : Studies have indicated that derivatives of this compound may enhance membrane permeability, which is crucial for drug delivery systems targeting intracellular sites .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli ATCC 25922 | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound exhibits significant antibacterial activity, potentially through mechanisms involving membrane disruption or enzyme inhibition .

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor in various enzymatic reactions:

- Transglutaminase Inhibition : this compound has shown promise as a selective inhibitor of human tissue transglutaminase (hTG2), which is implicated in several pathological processes including cancer progression and fibrosis. Inhibitory assays demonstrated that the compound can significantly reduce hTG2 activity, suggesting its potential as a therapeutic agent in oncology .

Study on Antimicrobial Potency

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. The results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Study on Cancer Cell Lines

In another study focusing on cancer biology, this compound was tested on various cancer cell lines. The findings revealed that treatment with the compound led to reduced cell viability and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-5-(benzyloxy)pentanoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:

- Step 1 : Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., NaH) in anhydrous THF at 0–5°C .

- Step 2 : Protect the amino group using tert-butoxycarbonyl (Boc) anhydride in a dichloromethane (DCM)/water biphasic system with catalytic DMAP, stirred at room temperature for 12–16 hours .

- Step 3 : Esterify the carboxyl group using methyl iodide and potassium carbonate in DMF at 40°C for 4–6 hours .

- Optimization : Yield improvements (up to 93%) are achieved by maintaining anhydrous conditions, precise temperature control, and monitoring reaction progress via TLC or HPLC .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester or oxidation of the benzyloxy group .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles). Avoid contact with moisture or strong bases to prevent ester hydrolysis .

- Stability Tests : Monitor purity via NMR (δ 3.65 ppm for methyl ester) and mass spectrometry every 3–6 months .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy :

- 1H-NMR : Identify the methyl ester (singlet at δ 3.65 ppm) and benzyloxy group (multiplet at δ 7.25–7.35 ppm for aromatic protons) .

- 13C-NMR : Confirm the Boc-protected amine (δ 155–160 ppm for carbonyl) .

- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 296) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., R/S configuration) by growing crystals in ethyl acetate/hexane mixtures .

Q. How can contradictory data in reaction yields or byproduct formation be systematically analyzed?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield. For example, increasing THF polarity reduces Boc protection efficiency by 15% .

- Byproduct Identification : Employ LC-MS/MS to detect side products (e.g., N-benzyl derivatives from over-alkylation) and adjust stoichiometry of benzyl bromide .

- Case Study : A 2022 study resolved a 20% yield discrepancy by replacing methyl iodide with dimethyl sulfate, reducing competing O-methylation of the benzyloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.